2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[(1R,2R)-2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]tetrahydropyran-2-yl]sulfanylethyl 2-hydroxybenzoate
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Overview
Description
2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[(1R,2R)-2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]tetrahydropyran-2-yl]sulfanylethyl 2-hydroxybenzoate is a natural product found in Streptomyces caelestis and Streptomyces lincolnensis with data available.
Scientific Research Applications
Synthesis of C-linked Disaccharide Mimetics
Research has explored the synthesis of novel C-linked disaccharide analogues, utilizing dipyranones as templates. These analogues have been synthesized through efficient methods such as stereoselective reduction and dihydroxylation, highlighting the potential of complex organic compounds in mimicking natural disaccharides. The synthesized disaccharide mimetics show promise in biological activity, though their specific applications remain largely unstudied (Harding et al., 2003).
Non-iterative Asymmetric Synthesis of C15 Polyketide Spiroketals
Another research area involves the asymmetric synthesis of polyketide spiroketals, which are important in drug discovery due to their presence in various bioactive natural products. The study achieved high stereo- and enantioselectivity in synthesizing spiroketals, which could potentially inhibit cancer cell growth. This research underscores the significance of complex organic syntheses in creating compounds with potential therapeutic applications (Meilert et al., 2004).
Synthesis of Sugar Imine Molecules
Research on the synthesis of new sugar imine molecules based on D-glucose using click chemistry reaction mechanisms demonstrates the versatility of complex organic synthesis in creating novel molecules. These molecules could have applications in various fields, including medicinal chemistry and materials science (Majed Jari Mohammed et al., 2020).
Novel Pyrane Glycosides
The synthesis of novel pyrane glycosides and their evaluation for antibacterial and antifungal activity represent another application of complex organic compounds. These synthesized compounds could lead to new treatments for infectious diseases, demonstrating the potential of such compounds in antimicrobial research (Srinivas et al., 2020).
Biotransformation of Gallic Acid
A study on the biotransformation of gallic acid by Beauveria sulfurescens ATCC 7159 resulted in new glucosidated compounds. This research highlights the role of microbial culture in mimicking mammalian metabolism, which could be valuable in pharmacological and toxicological studies of gallic acid analogs and related compounds (Hsu et al., 2007).
Properties
Molecular Formula |
C24H36N2O9S |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[(1R,2R)-2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate |
InChI |
InChI=1S/C24H36N2O9S/c1-13(33-3)17(25-22(31)15-8-6-10-26(15)2)21-19(29)18(28)20(30)24(35-21)36-12-11-34-23(32)14-7-4-5-9-16(14)27/h4-5,7,9,13,15,17-21,24,27-30H,6,8,10-12H2,1-3H3,(H,25,31)/t13-,15+,17-,18-,19-,20+,21+,24+/m1/s1 |
InChI Key |
VMSQKUCYEMOKMM-HUQJOJSCSA-N |
Isomeric SMILES |
C[C@H]([C@H]([C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)SCCOC(=O)C2=CC=CC=C2O)O)O)O)NC(=O)[C@@H]3CCCN3C)OC |
SMILES |
CC(C(C1C(C(C(C(O1)SCCOC(=O)C2=CC=CC=C2O)O)O)O)NC(=O)C3CCCN3C)OC |
Canonical SMILES |
CC(C(C1C(C(C(C(O1)SCCOC(=O)C2=CC=CC=C2O)O)O)O)NC(=O)C3CCCN3C)OC |
Synonyms |
celesticetin celesticetin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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